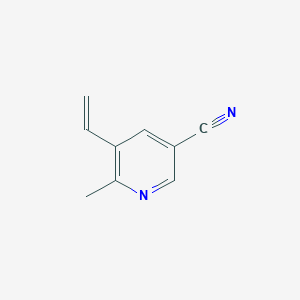
6-Methyl-5-vinylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-vinylnicotinonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of nicotinonitrile, characterized by the presence of a methyl group at the 6th position and a vinyl group at the 5th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-vinylnicotinonitrile typically involves multi-step organic reactions. One common method starts with 6-methyl nicotinic acid as the precursor. The synthetic route includes the following steps:
Esterification: 6-methyl nicotinic acid is reacted with an alcohol solvent under acidic conditions to form 6-methyl nicotinate.
Vinylation: The 6-methyl nicotinate undergoes a vinylation reaction, where a vinyl group is introduced at the 5th position.
Nitrile Formation: The final step involves the conversion of the ester to a nitrile group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-5-vinylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting nicotinic acetylcholine receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-vinylnicotinonitrile involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmission and cellular signaling, which are being studied for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features but different biological activities.
Nicotinamide: Another derivative of nicotinonitrile with distinct pharmacological properties.
4-Methyl-5-vinylnicotinonitrile: A closely related compound with a methyl group at the 4th position instead of the 6th
Uniqueness
6-Methyl-5-vinylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 5th position and methyl group at the 6th position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-4-8(5-10)6-11-7(9)2/h3-4,6H,1H2,2H3 |
Clave InChI |
GVBBJQCFDYCFCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C#N)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
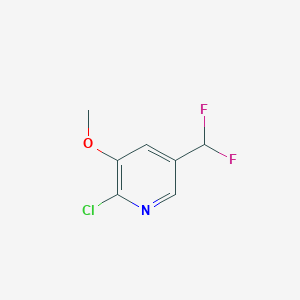

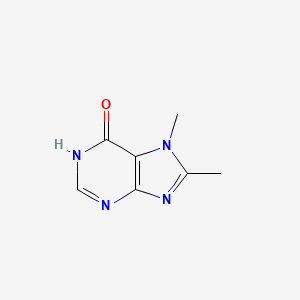
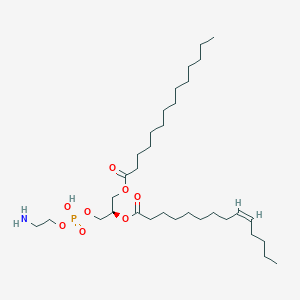


![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
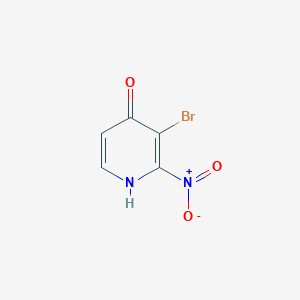
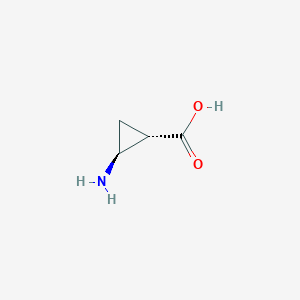
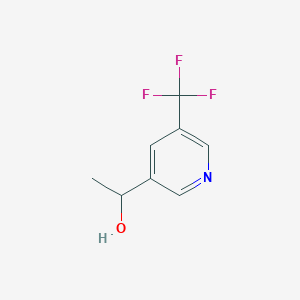
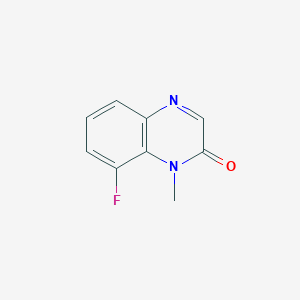

![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
